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molecular formula C7H12O3 B8567621 5-Methoxyhexane-2,4-dione

5-Methoxyhexane-2,4-dione

Cat. No. B8567621
M. Wt: 144.17 g/mol
InChI Key: ZGSQBPZVQKTIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595414B2

Procedure details

In a 200 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel was placed 10.1 g (259 mmol) of sodium amide, and the flask was purged with argon. Then, 120 mL of methylcyclohexane was placed in the flask. Subsequently, 7.40 g (127 mmol) of acetone was slowly dropped into the ice-cooled mixture in the flask, and the resulting mixture was stirred for 15 minutes. Into the flask was further dropped 15.0 g (127 mmol) of methyl 2-methoxypropionate (prepared by the method of Reference Example 1), and the mixture was stirred for 30 minutes for carrying out a reaction. After the reaction was complete, 50 mL of water was placed in the flask under cooling with ice. The aqueous portion was taken out, made acetic with acetic acid, and subjected to extraction with hexane. The hexane extract was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and distilled under reduced pressure (66° C., 1.38 kPa) to give 9.63 g (yield: 53%) of 2-methoxy-3,5-hexanedione as colorless liquid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[CH3:3][C:4](C)=[O:5].C[O:8][CH:9]([CH3:14])[C:10]([O:12][CH3:13])=O.[CH3:15]C(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>C(O)(=O)C.O>[CH3:13][O:12][CH:10]([C:9](=[O:8])[CH2:14][C:4](=[O:5])[CH3:3])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CC(=O)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC(C(=O)OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 mL-volume flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the flask was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled mixture in the flask
CUSTOM
Type
CUSTOM
Details
prepared by the method of Reference Example 1), and the mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a reaction
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (66° C., 1.38 kPa)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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